5,7-Dichlorokynurenic acid sodium salt

Descripción

Propiedades

IUPAC Name |

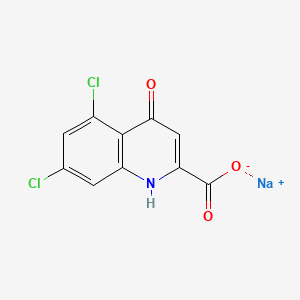

sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPMJHKWHCUFW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Glycine Site Antagonist 5,7-Dichlorokynurenic Acid: A Technical Guide to its Mechanism of Action

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, physiological consequences, and key experimental methodologies used to characterize this important pharmacological tool.

Introduction: The Critical Role of the NMDA Receptor Glycine Site

The NMDA receptor, a subtype of ionotropic glutamate receptors, is a crucial player in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine.[1] The glycine binding site, located on the GluN1 subunit of the NMDA receptor, represents a critical allosteric modulatory site. Compounds that interact with this site can fine-tune NMDA receptor activity, offering a more subtle approach to modulating glutamatergic neurotransmission compared to direct glutamate site antagonists. This has significant therapeutic implications for a range of neurological and psychiatric disorders.

5,7-Dichlorokynurenic acid (5,7-DCKA) has emerged as a cornerstone tool for studying the physiological and pathological roles of the NMDA receptor glycine site.[2][3] As a potent and selective competitive antagonist, it has been instrumental in elucidating the downstream consequences of glycine site blockade.[4][5] This guide will explore the intricate details of its mechanism of action, from its molecular binding characteristics to its effects on cellular and systemic functions.

Core Mechanism of Action: Competitive Antagonism at the Glycine Binding Site

The primary mechanism of action of 5,7-DCKA is its competitive antagonism at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor complex.[2][6] This means that 5,7-DCKA directly competes with the endogenous co-agonists, glycine and D-serine, for the same binding pocket.

High-Affinity Binding and Selectivity

5,7-DCKA exhibits high affinity for the glycine binding site, with reported Ki values in the nanomolar range. For instance, studies have shown a Ki of approximately 79 nM against [3H]glycine binding.[2][7] This high affinity makes it a more potent antagonist than the parent compound, kynurenic acid. The addition of chlorine atoms at the 5 and 7 positions of the kynurenic acid scaffold significantly enhances its binding affinity and selectivity for the glycine site over other glutamate receptor subtypes.[8]

Inhibition of NMDA Receptor Function

By competitively occupying the glycine binding site, 5,7-DCKA prevents the conformational changes necessary for NMDA receptor channel opening, even in the presence of glutamate. This results in a non-competitive antagonism of NMDA-mediated responses with respect to glutamate.[2] The inhibitory effect of 5,7-DCKA can be overcome by increasing the concentration of glycine or D-serine, a hallmark of competitive antagonism.[2]

The functional consequences of this antagonism are profound and can be observed at multiple levels:

-

Inhibition of Ion Flux: 5,7-DCKA effectively blocks the influx of Ca2+ and Na+ ions through the NMDA receptor channel.[1]

-

Reduction of Excitotoxicity: By preventing excessive Ca2+ influx, 5,7-DCKA protects neurons from NMDA-induced excitotoxicity, a key pathological process in various neurodegenerative diseases.[4]

-

Modulation of Synaptic Plasticity: The blockade of NMDA receptor function by 5,7-DCKA interferes with synaptic plasticity phenomena such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2]

The following table summarizes the key binding and functional parameters of 5,7-DCKA:

| Parameter | Value | Reference |

| Binding Target | Glycine site on the NMDA receptor (GluN1 subunit) | [2][6] |

| Mechanism | Competitive Antagonist | [4][5] |

| Ki vs. [3H]glycine | ~79 nM | [2][7] |

| KB (Schild analysis) | ~65 nM | [5] |

| Functional Effect | Inhibition of NMDA-mediated ion flux and downstream signaling | [2] |

Signaling Pathway: The Impact of 5,7-DCKA on NMDA Receptor-Mediated Events

The binding of 5,7-DCKA to the glycine site of the NMDA receptor initiates a cascade of inhibitory effects on downstream signaling pathways. The following diagram illustrates the pivotal position of 5,7-DCKA in modulating NMDA receptor function.

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a final volume of 500 µL, add the following to microcentrifuge tubes:

-

50 µL of [3H]glycine (e.g., at a final concentration of 10 nM).

-

50 µL of varying concentrations of 5,7-DCKA (e.g., from 1 nM to 100 µM) or vehicle for total binding.

-

For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).

-

400 µL of the membrane preparation (e.g., 100-200 µg of protein).

-

-

Incubate the tubes at 4°C for 30 minutes.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]glycine binding against the log concentration of 5,7-DCKA.

-

Determine the IC50 value (the concentration of 5,7-DCKA that inhibits 50% of the specific binding of [3H]glycine) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]glycine and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the procedure for functionally assessing the antagonistic effect of 5,7-DCKA on NMDA receptors expressed in Xenopus laevis oocytes.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNA encoding the GluN1 and GluN2A subunits of the NMDA receptor.

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a Mg2+-free Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of 5,7-DCKA with the NMDA/glycine solution.

-

Record the peak inward current in response to each drug application.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of 5,7-DCKA.

-

Normalize the current responses to the control response (NMDA/glycine alone).

-

Plot the normalized current as a function of the 5,7-DCKA concentration to generate a concentration-response curve.

-

Determine the IC50 value for 5,7-DCKA.

-

To confirm competitive antagonism, perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of a fixed concentration of 5,7-DCKA.

-

Intracellular Calcium Imaging in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured neurons in response to NMDA receptor activation and its inhibition by 5,7-DCKA using a fluorescent calcium indicator.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Plate primary cortical or hippocampal neurons on glass coverslips and culture for 7-14 days.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (e.g., 2-5 µM in HBSS containing 0.02% Pluronic F-127), by incubating for 30-45 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.

-

-

Calcium Imaging:

-

Mount the coverslip in a recording chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images.

-

-

Experimental Procedure:

-

Stimulate the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) and record the increase in fluorescence intensity.

-

After washing and allowing the fluorescence to return to baseline, pre-incubate the cells with 5,7-DCKA (e.g., 10 µM) for a few minutes.

-

Co-apply the NMDA/glycine solution with 5,7-DCKA and record the fluorescence response.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual neuronal cell bodies.

-

Measure the average fluorescence intensity within each ROI over time.

-

Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Compare the peak F/F0 in the absence and presence of 5,7-DCKA to quantify the inhibitory effect.

-

Conclusion: A Versatile Tool for Neuroscience Research

5,7-Dichlorokynurenic acid sodium salt is an indispensable tool for investigating the multifaceted roles of the NMDA receptor glycine site. Its high potency, selectivity, and well-characterized mechanism of action make it a reliable antagonist for a wide array of in vitro and in vivo applications. From dissecting the molecular intricacies of synaptic plasticity to exploring potential therapeutic strategies for neurological disorders, 5,7-DCKA continues to be a cornerstone of modern neuroscience research. This guide has provided a comprehensive technical overview to empower researchers in leveraging this powerful pharmacological agent to its full potential.

References

-

Baron, B. M., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 38(4), 554-561. [Link]

-

McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20. [Link]

-

Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. [Link]

-

Wikipedia. (2023, October 27). 5,7-Dichlorokynurenic acid. In Wikipedia. [Link]

-

Wikipedia. (2024, January 15). NMDA receptor. In Wikipedia. [Link]

-

Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053-4067. [Link]

- Mayer, M. L. (2017). Structural biology of glutamate receptor ion channels. Current Opinion in Structural Biology, 46, 103-111.

-

Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. hellobio.com [hellobio.com]

- 3. Therapeutic potential of NMDA receptor antagonists in the treatment of alcohol and substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. External Resources | Graphviz [graphviz.org]

- 7. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dichlorokynurenic Acid Sodium Salt: Structure, Mechanism, and Application

Executive Summary: This guide provides a comprehensive technical overview of 5,7-Dichlorokynurenic acid (5,7-DCKA) sodium salt, a potent and selective antagonist for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. We will dissect its core molecular structure, elucidate its mechanism of action with high specificity, and detail its pharmacological implications. This document is intended for researchers, neuroscientists, and drug development professionals, offering field-proven experimental insights and protocols to effectively utilize this critical research tool.

Core Molecular Structure and Physicochemical Profile

5,7-Dichlorokynurenic acid is a halogenated derivative of kynurenic acid, a naturally occurring tryptophan metabolite.[1] The addition of two chlorine atoms at the 5 and 7 positions of the quinoline ring system dramatically enhances its potency and selectivity for the NMDA receptor's glycine site compared to the parent compound.[2][3] The sodium salt form improves its aqueous solubility, a critical factor for experimental applications.

Caption: Chemical structure of 5,7-Dichlorokynurenic acid sodium salt.

The fundamental properties of the sodium salt are summarized below, providing a baseline for experimental design and solution preparation.

| Property | Value | Source |

| Chemical Name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid sodium salt | [4] |

| Synonyms | 5,7-DCKA sodium salt, DCKA | [5][6] |

| Molecular Formula | C₁₀H₄Cl₂NNaO₃ | [6][7] |

| Molecular Weight | 280.04 g/mol | [6] |

| CAS Number | 1184986-70-6 | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water (10 mM) and 1eq. NaOH (up to 100 mM) | [4][6] |

| Purity | Typically ≥98% (HPLC) | [4][8] |

The Biological Target: The NMDA Receptor Glycine Site

To understand the function of 5,7-DCKA, one must first appreciate the complexity of its target, the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[9][10]

Unlike other receptors that require only a primary agonist, the NMDA receptor functions as a "coincidence detector," mandating two simultaneous conditions for activation:

-

Ligand Binding: Both the primary neurotransmitter, glutamate (binding to the GluN2 subunit), and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present.[9][11]

-

Voltage-Dependent Depolarization: The channel pore is normally blocked by a magnesium ion (Mg²⁺) at resting membrane potential. This block is only relieved when the neuron is sufficiently depolarized, typically by activation of nearby AMPA receptors.[12][13]

Only when both conditions are met does the channel open, allowing an influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.[9] The glycine binding site on the GluN1 subunit is therefore a critical, allosteric regulatory site essential for receptor function.[14]

Caption: Schematic of the NMDA receptor complex and its activation requirements.

Molecular Mechanism of Antagonism

5,7-DCKA functions as a potent and highly selective competitive antagonist at the strychnine-insensitive glycine binding site located on the GluN1 subunit of the NMDA receptor complex.[3][15]

-

Potency: It exhibits a high binding affinity, with a reported inhibition constant (Ki) of approximately 79 nM when competing against [³H]glycine.[4][8][15] Another study reported a Ki of 40 nM.[5] This high affinity makes it a more potent antagonist than its precursor, 7-chlorokynurenic acid.[3]

-

Selectivity: It is highly selective for the glycine site. In Xenopus oocytes expressing NMDA receptors, 5,7-DCKA was found to be over 500-fold more potent at blocking glycine/NMDA-induced currents than those induced by kainate, another glutamate receptor agonist.[3]

-

Mechanism: By physically occupying the glycine binding pocket, 5,7-DCKA prevents the endogenous co-agonists glycine and D-serine from binding. Without the co-agonist bound, the NMDA receptor channel cannot open, even in the presence of high concentrations of glutamate and sufficient membrane depolarization. This action effectively prevents the influx of Ca²⁺ and subsequent downstream signaling. The antagonism is competitive, meaning its inhibitory effect can be surmounted by increasing the concentration of the co-agonist (glycine or D-serine).[15]

Caption: Competitive antagonism of 5,7-DCKA at the NMDA receptor glycine site.

Pharmacological Profile and Research Applications

The potent and selective antagonism of the NMDA glycine site by 5,7-DCKA translates into distinct pharmacological effects, making it an invaluable tool for neuroscience research.

-

Neuroprotection: Overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is implicated in neuronal damage following stroke, ischemia, and in various neurodegenerative diseases.[1][11] 5,7-DCKA demonstrates significant neuroprotective effects by preventing this overactivation. It has been shown to reduce NMDA-induced neurotoxicity in primary rat cortical neuron cultures by 55-90% at concentrations of 1-10 µM.[5]

-

Anticonvulsant Activity: As NMDA receptors play a key role in excitatory neurotransmission, blocking their function can reduce neuronal hyperexcitability. 5,7-DCKA is a potent anticonvulsant when administered directly into the brain (intracerebroventricularly) in mouse models.[15]

-

Modulation of Synaptic Plasticity: 5,7-DCKA can block the induction of long-term potentiation (LTP), a key cellular model of memory formation, by preventing the necessary NMDA receptor activation.[15] This makes it a critical tool for dissecting the molecular requirements of synaptic plasticity.

-

Anxiolytic-like Effects: In behavioral models, 5,7-DCKA increases social interaction time and time spent in the open arms of an elevated plus maze, which is indicative of anxiolytic-like activity.[5]

Key Experimental Methodologies

The following protocols provide a framework for characterizing the interaction of 5,7-DCKA and other ligands with the NMDA receptor glycine site.

Protocol 1: Radioligand Binding Assay for the Glycine Site

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor glycine site in rat brain tissue.

Causality: This assay provides a direct measure of the physical interaction between a compound and its target receptor. The use of whole-brain membranes provides a physiologically relevant mixture of receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The cold temperature is crucial to minimize proteolytic degradation.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Discard the supernatant. This step pellets the cell membranes containing the receptors.

-

-

Membrane Washing (Self-Validation Step):

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times. This extensive washing is critical to remove endogenous glutamate and glycine, which would otherwise compete with the radioligand and test compound, leading to inaccurate affinity measurements.

-

After the final wash, resuspend the pellet in a known volume of buffer to determine protein concentration (e.g., via Bradford assay).

-

-

Incubation:

-

In assay tubes, combine:

-

50 µL of buffer (for total binding) or a high concentration of non-labeled glycine (1 mM, for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., 5,7-DCKA).

-

50 µL of the radioligand (e.g., 10 nM [³H]glycine).

-

350 µL of the membrane preparation (final protein concentration ~0.2 mg/mL).

-

-

Incubate at 4°C for 30 minutes to allow the binding to reach equilibrium.

-

-

Assay Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This step is time-sensitive to prevent the dissociation of the ligand-receptor complex.

-

Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Protocol 2: Electrophysiological Analysis in Xenopus Oocytes

This functional assay measures the ability of 5,7-DCKA to inhibit NMDA receptor-mediated ion currents.

Causality: This method directly assesses the functional consequence of receptor binding. The Xenopus oocyte system allows for the controlled expression of specific receptor subunits, providing a clean system to study drug action without interference from other neuronal components.[3]

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.

-

mRNA Injection: Inject the oocytes with mRNA isolated from rat brain or with cRNAs for specific GluN1 and GluN2 subunits. Incubate for 2-4 days to allow for receptor expression on the oocyte membrane.

-

Two-Electrode Voltage Clamp:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺-containing Ringer's solution to reduce Ca²⁺-activated chloride currents).

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a negative holding potential (e.g., -70 mV).

-

-

Agonist Application:

-

Apply a solution containing both NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current. This establishes a baseline response.

-

-

Antagonist Application:

-

Co-apply the NMDA/glycine solution with varying concentrations of 5,7-DCKA.

-

Measure the reduction in the peak current amplitude at each antagonist concentration.

-

-

Data Analysis:

-

Plot the fractional block of the current versus the concentration of 5,7-DCKA to determine the IC₅₀.

-

To confirm competitive antagonism, perform a Schild analysis by measuring dose-response curves to glycine in the presence of fixed concentrations of 5,7-DCKA. A parallel rightward shift in the glycine dose-response curve with a Schild plot slope not significantly different from unity is the hallmark of competitive antagonism.[3]

-

Conclusion

5,7-Dichlorokynurenic acid sodium salt is more than a mere chemical compound; it is a precision tool that has been instrumental in defining the role of the glycine co-agonist site in NMDA receptor physiology and pathology. Its high potency, selectivity, and well-characterized mechanism of action provide researchers with a reliable method to pharmacologically isolate and study one of the most complex and important receptor systems in the central nervous system. The methodologies detailed herein offer a validated starting point for future investigations into NMDA receptor function and the development of novel therapeutics targeting this critical regulatory site.

References

-

Baron, B. M., Harrison, B. L., Miller, F. P., et al. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular Pharmacology, 38(4), 554-561.

-

Popescu, G. K., & Auerbach, A. (2003). Activation Mechanisms of the NMDA Receptor. Novartis Foundation Symposium, 250, 134-151.

-

Hilmas, C., Pereira, E. F., Alkondon, M., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. The Journal of Neuroscience, 21(19), 7463-7473.

-

Wikipedia contributors. (2026). NMDA receptor. Wikipedia, The Free Encyclopedia.

-

R&D Systems. (n.d.). 5,7-Dichlorokynurenic acid sodium salt. Retrieved January 27, 2026, from

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptor Ion Channels (pp. 337-380).

-

Baron, B. M., Siegel, B. W., Slone, A. L., et al. (1991). [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites. European Journal of Pharmacology: Molecular Pharmacology, 206(2), 149-154.

-

Animated biology with Arpan. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube.

-

Neuroscience Education Institute. (2024, December 11). Part 3: Structure and Function of the NMDA Receptor. YouTube.

-

Baron, B. M., Siegel, B. W., Slone, A. L., et al. (1990). [3H] 5,7-Dichlorokynurenic Acid, a High Affinity Ligand for the NMDA Receptor Glycine Regulatory Site. Pharmacology Biochemistry and Behavior, 36(4), 957.

-

Tocris Bioscience. (n.d.). 5,7-Dichlorokynurenic acid. Retrieved January 27, 2026, from

-

Cayman Chemical. (n.d.). 5,7-Dichlorokynurenic Acid. Retrieved January 27, 2026, from

-

McNamara, D., Smith, E. C., Calligaro, D. O., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20.

-

Wikipedia contributors. (2025). 5,7-Dichlorokynurenic acid. Wikipedia, The Free Encyclopedia.

-

Wu, H. Q., Pereira, E. F., Bruno, J. P., et al. (2013). The Neuroprotector Kynurenic Acid Increases Neuronal Cell Survival Through Neprilysin Induction. Neurochemical Research, 38(7), 1399-1407.

-

PubChem. (n.d.). 5,7-Dichlorokynurenic acid sodium salt. National Center for Biotechnology Information. Retrieved January 27, 2026, from

-

Sigma-Aldrich. (n.d.). 5,7-Dichlorokynurenic Acid, Sodium Salt. Retrieved January 27, 2026, from

-

Kemp, J. A., Foster, A. C., Leeson, P. D., et al. (1988). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. British Journal of Pharmacology, 95(2), 557-564.

-

News-Medical.Net. (2022). What are NMDA Receptors?. Retrieved January 27, 2026, from

Sources

- 1. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 5,7-Dichlorokynurenic Acid, Sodium Salt [sigmaaldrich.com]

- 7. 5,7-Dichlorokynurenic acid sodium salt | C10H4Cl2NNaO3 | CID 44134672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,7-Dichlorokynurenic acid | NMDA Receptors | Tocris Bioscience [tocris.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Narrative of Kynurenic Acid: From Metabolic Byproduct to a Keystone in Neuropharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

For over a century since its discovery, kynurenic acid (KYNA) was relegated to the status of an inert byproduct of tryptophan metabolism. The paradigm shifted dramatically in the 1980s with the revelation of its potent neuroactive properties as a broad-spectrum antagonist of ionotropic glutamate receptors. This guide provides a comprehensive exploration of the discovery, history, and the burgeoning field of kynurenic acid derivatives. We will delve into the intricate journey from its initial isolation to the rational design of novel analogs with therapeutic potential for a myriad of neurological and psychiatric disorders. This document is structured to provide not just a historical account, but a practical, in-depth resource for researchers, elucidating the causality behind experimental choices, presenting detailed methodologies, and offering a forward-looking perspective on this exciting area of neuropharmacology.

The Serendipitous Discovery and Early History of Kynurenic Acid

The story of kynurenic acid begins in 1853, when the renowned German chemist Justus von Liebig first isolated the compound from the urine of dogs, a discovery that also lent the molecule its name.[1][2] For many decades that followed, KYNA was considered little more than a metabolic curiosity, an end-product of the kynurenine pathway, which itself was primarily seen as the route for de novo NAD+ synthesis from tryptophan.[3] This perception of KYNA as a biologically inactive molecule persisted for more than 60 years after the discovery of the essential amino acid tryptophan.[3]

The first significant step in understanding its origins came in 1904, when Ellinger demonstrated that kynurenic acid is a metabolite of tryptophan, also isolating it from canine urine.[1] Despite this, its biological significance remained largely unexplored. The prevailing view was that the kynurenine pathway's primary role was to produce nicotinamide (vitamin B3), making other metabolites like KYNA seem like inconsequential side branches.[3]

A Paradigm Shift: The Dawn of Kynurenic Acid's Neuroactivity

The 1980s marked a turning point in the history of kynurenic acid research. Scientists investigating the neurochemistry of the central nervous system (CNS) uncovered the profound neuroactive properties of two kynurenine pathway metabolites: quinolinic acid, an agonist at N-methyl-D-aspartate (NMDA) receptors, and kynurenic acid, which was found to be an antagonist at these same excitatory amino acid receptors.[1][3] This discovery was monumental, as it repositioned KYNA from a metabolic waste product to a potential endogenous neuromodulator.

This newfound understanding of KYNA as an antagonist of ionotropic glutamate receptors opened the floodgates for research into its physiological and pathophysiological roles.[1] It became apparent that by modulating glutamatergic neurotransmission, KYNA could influence a vast array of neurological processes and potentially be implicated in various disorders.

The Kynurenine Pathway: A Double-Edged Sword

The kynurenine pathway is the principal route of tryptophan metabolism, accounting for approximately 95% of its catabolism.[4] This intricate metabolic cascade is now understood to be a critical regulator of neurotransmission, immune responses, and even energy homeostasis.[1][5] The pathway's dual nature, producing both neuroprotective and neurotoxic metabolites, makes it a compelling target for therapeutic intervention.

As illustrated, L-kynurenine sits at a crucial branch point. Its transamination by kynurenine aminotransferases (KATs) leads to the formation of the neuroprotective kynurenic acid. Conversely, its metabolism down another arm of the pathway by kynurenine 3-monooxygenase (KMO) can lead to the production of the excitotoxic quinolinic acid. This delicate balance between the neuroprotective and neurotoxic arms of the kynurenine pathway is a key determinant of neuronal health and is often dysregulated in disease states.[5]

The Development of Kynurenic Acid Derivatives: A Quest for Therapeutic Viability

While the discovery of KYNA's neuroprotective properties was a significant breakthrough, its inherent physicochemical characteristics posed a major hurdle for its development as a therapeutic agent. Specifically, its poor ability to cross the blood-brain barrier (BBB) severely limited its clinical potential. This challenge spurred the development of a diverse array of kynurenic acid derivatives and prodrugs aimed at improving brain penetration and enhancing therapeutic efficacy.

Rationale for Derivative Synthesis

The primary motivation for synthesizing KYNA derivatives is to overcome its pharmacokinetic limitations. The key strategies employed by medicinal chemists in this endeavor include:

-

Increasing Lipophilicity: Modifying the KYNA scaffold to make it more lipid-soluble can enhance its ability to passively diffuse across the BBB. This is often achieved through esterification or the addition of lipophilic functional groups.

-

Prodrug Approaches: Designing inactive prodrugs that can cross the BBB and are subsequently converted to the active KYNA molecule within the CNS is another effective strategy. A notable example is AV-101 (L-4-chlorokynurenine), an orally bioavailable prodrug that is enzymatically converted to the potent NMDA receptor antagonist 7-chlorokynurenic acid (7-CKA) in astrocytes.

-

Targeting Specific Receptors: Structure-activity relationship (SAR) studies have enabled the design of derivatives with increased potency and selectivity for specific receptor subtypes, such as the glycine co-agonist site on the NMDA receptor.

Key Classes of Kynurenic Acid Derivatives and Their Synthesis

The synthesis of kynurenic acid derivatives often leverages established organic chemistry reactions, with the Conrad-Limpach synthesis for the quinoline core and the modified Mannich reaction for C-3 functionalization being particularly prominent.

One of the most successful strategies for enhancing the potency of KYNA at the NMDA receptor's glycine site has been the introduction of halogen substituents at the 5- and 7-positions of the quinoline ring.[6]

Experimental Protocol: Synthesis of 7-Chlorokynurenic Acid (7-CKA)

This protocol outlines a general procedure for the synthesis of 7-CKA, a potent and selective antagonist at the glycine site of the NMDA receptor. The synthesis typically involves a cyclization reaction of a substituted aniline with a diethyl ethoxymethylenemalonate followed by hydrolysis.

Causality of Experimental Choices: The choice of a substituted aniline (e.g., 3-chloroaniline) is crucial as it determines the final substitution pattern on the quinoline ring. The Conrad-Limpach reaction is a reliable and well-established method for constructing the quinoline core.

-

Step 1: Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate.

-

In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization.

-

The resulting intermediate is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes to induce cyclization.

-

-

Step 3: Hydrolysis.

-

The cyclized product is then hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution.

-

The reaction mixture is heated to reflux until the ester is fully hydrolyzed.

-

-

Step 4: Purification.

-

The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 7-chlorokynurenic acid.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Self-Validating System:

-

TLC: Used to monitor the progress of each reaction step.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

-

Melting Point Analysis: To assess the purity of the final product.

The synthesis of amide derivatives at the 2-carboxylic acid position is a common strategy to increase the lipophilicity of KYNA and improve its ability to cross the BBB.

Experimental Protocol: General Synthesis of Kynurenic Acid Amides

-

Step 1: Activation of the Carboxylic Acid.

-

Kynurenic acid or its ester is reacted with a coupling agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide like DCC or EDC) to form an activated intermediate (e.g., an acid chloride or an active ester).

-

-

Step 2: Amidation.

-

The activated intermediate is then reacted with the desired amine (primary or secondary) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide.

-

-

Step 3: Purification.

-

The crude product is purified using standard techniques such as column chromatography or recrystallization.

-

Causality of Experimental Choices: The choice of the amine is critical as it will determine the properties of the final amide derivative. For example, using amines with basic functionalities can improve water solubility, while bulky lipophilic amines can enhance BBB penetration.

Biological Evaluation of Kynurenic Acid Derivatives: From Bench to Preclinical Models

The characterization of novel KYNA derivatives requires a battery of in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties, and therapeutic efficacy.

In Vitro Assays

These assays are fundamental for determining the affinity of a compound for its molecular target. For KYNA derivatives targeting the NMDA receptor, radioligand binding assays are commonly employed.

Experimental Protocol: [³H]glycine Binding Assay

-

Objective: To determine the affinity of a test compound for the glycine co-agonist site of the NMDA receptor.

-

Materials:

-

Rat cortical membranes (P2 fraction)

-

[³H]glycine (radioligand)

-

Test compounds

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Rat cortical membranes are incubated with a fixed concentration of [³H]glycine in the presence of varying concentrations of the test compound.

-

The incubation is carried out at a specific temperature and for a set duration to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Causality of Experimental Choices: Using [³H]glycine as the radioligand specifically targets the glycine binding site. The use of rat cortical membranes provides a native receptor environment.

These assays assess the ability of a compound to protect neurons from various insults, such as excitotoxicity.

Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Neuronal Cultures

-

Objective: To evaluate the neuroprotective effect of a test compound against NMDA-induced neuronal death.

-

Materials:

-

Primary cortical or hippocampal neurons

-

NMDA

-

Test compounds

-

Cell viability assays (e.g., MTT assay, LDH assay)

-

-

Procedure:

-

Primary neurons are cultured for a specific period (e.g., 7-14 days in vitro).

-

The neurons are pre-incubated with the test compound for a set duration.

-

The neurons are then exposed to a toxic concentration of NMDA for a specific period.

-

After the NMDA exposure, cell viability is assessed using a suitable assay.

-

-

Data Analysis: The results are typically expressed as a percentage of cell viability compared to control (untreated) cells.

Self-Validating System:

-

Positive Control: A known neuroprotective agent (e.g., MK-801) should be included.

-

Negative Control: Vehicle-treated cells exposed to NMDA.

-

Dose-Response Curves: To determine the EC50 of the test compound.

In Vivo Models

In vivo studies are crucial for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and the therapeutic efficacy of KYNA derivatives in relevant animal models of neurological disorders.

Table 1: Quantitative Data for Key Kynurenic Acid Derivatives

| Compound | Target | Assay | IC50 / Ki | Reference |

| Kynurenic Acid | NMDA Receptor (Glycine Site) | [³H]glycine binding | ~8 µM | [7] |

| NMDA Receptor (in the absence of glycine) | Patch-clamp | ~15 µM | [5] | |

| NMDA Receptor (in the presence of 10 µM glycine) | Patch-clamp | ~235 µM | [5] | |

| α7 Nicotinic Acetylcholine Receptor | Patch-clamp | ~7 µM | [5] | |

| 5-Iodo-7-chloro-KYNA | NMDA Receptor (Glycine Site) | [³H]glycine binding | 32 nM | [6] |

| L-689,560 | NMDA Receptor (Glycine Site) | [³H]glycine binding | 7.4 nM | [7] |

Future Directions and Therapeutic Perspectives

The journey of kynurenic acid from a urinary metabolite to a key player in neuropharmacology is a testament to the dynamic nature of scientific discovery. The development of novel KYNA derivatives continues to be a vibrant area of research with immense therapeutic potential. Future efforts will likely focus on:

-

Developing derivatives with improved pharmacokinetic profiles: The quest for orally bioavailable, brain-penetrant KYNA derivatives remains a top priority.

-

Targeting multiple receptors: Designing multi-target ligands that can modulate both glutamatergic and other neurotransmitter systems could offer synergistic therapeutic benefits.

-

Personalized medicine approaches: Identifying biomarkers that can predict which patients are most likely to respond to KYNA-based therapies could revolutionize the treatment of neurological and psychiatric disorders.

The rich and evolving history of kynurenic acid and its derivatives provides a compelling narrative of scientific progress. As our understanding of the kynurenine pathway and its role in health and disease continues to deepen, so too will the opportunities to harness the therapeutic potential of this remarkable class of molecules.

References

-

The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. PubMed Central. [Link]

-

Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. biocrates life sciences gmbh. [Link]

-

Kynurenic acid - Wikipedia. Wikipedia. [Link]

-

The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. PMC - PubMed Central. [Link]

-

Synthesis and Transformation of Tricyclic KYNA Derivatives. MDPI. [Link]

-

The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers. [Link]

-

Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. PMC - PubMed Central. [Link]

-

Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters. ACS Omega. [Link]

-

Kynurenine pathway - Wikipedia. Wikipedia. [Link]

-

Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. PubMed. [Link]

-

Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives. ACS Publications. [Link]

-

Selective heterofunctionalization of kynurenic acid derivatives. RSC Publishing. [Link]

-

Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. MDPI. [Link]

-

METHOD VALIDATION FOR DETERMINATION OF KYNURENIC ACID CONTENT IN NATURAL PRODUCTS BY RP-HPLC-UV. DergiPark. [Link]

-

Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Il Farmaco. [Link]

-

ortho-quinone methide driven synthesis of kynurenic acid lactams. RSC Publishing. [Link]

-

The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. PMC - PubMed Central. [Link]

-

Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. PubMed. [Link]

-

Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. PMC. [Link]

-

On the toxicity of kynurenic acid in vivo and in vitro. ResearchGate. [Link]

Sources

- 1. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

- 4. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5,7-Dichlorokynurenic Acid (5,7-DCKA): A Potent Antagonist of the NMDA Receptor Glycine Site

Abstract: This technical guide provides an in-depth exploration of 5,7-Dichlorokynurenic acid (5,7-DCKA), a powerful and selective competitive antagonist for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. We will delve into the fundamental structure and function of the NMDA receptor, the specific mechanism of action of 5,7-DCKA, its chemical and pharmacological properties, and detailed protocols for its application in key experimental paradigms. This document is intended for researchers, scientists, and drug development professionals who are investigating the glutamatergic system and the therapeutic potential of NMDA receptor modulation.

The NMDA Receptor: A Coincidence Detector at the Heart of Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1][2] Structurally, the NMDA receptor is a heterotetrameric ion channel composed of two obligate GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3][4] This subunit composition dictates the receptor's pharmacological and biophysical properties.[4]

A unique feature of most NMDA receptors is their requirement for the binding of two different agonists for activation: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization to open.[2][5]

The glycine binding site on the GluN1 subunit is a critical regulatory site.[6] Its occupation by an agonist is a prerequisite for channel gating. Consequently, this site has become a major target for the development of pharmacological tools and potential therapeutics aimed at modulating NMDA receptor activity.

Molecular Profile of 5,7-Dichlorokynurenic Acid (5,7-DCKA)

5,7-DCKA is a halogenated derivative of kynurenic acid, an endogenous antagonist of ionotropic glutamate receptors.[7][8] The addition of chlorine atoms at the 5 and 7 positions of the quinoline ring system significantly enhances its potency and selectivity for the NMDA receptor glycine site.[9]

Chemical Properties:

| Property | Value | Source |

| Chemical Name | 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid | |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [10] |

| Molecular Weight | 258.06 g/mol | [11] |

| Appearance | Off-white to light yellow solid powder | [8] |

| Solubility | Soluble in DMSO (25 mg/mL with sonication). The sodium salt is water-soluble. | [11] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [8][11] |

A Note on Synthesis: While detailed synthesis protocols are beyond the scope of this guide, 5,7-DCKA is generally synthesized from substituted anilines through a series of cyclization and halogenation reactions. The parent compound, kynurenic acid, and its derivatives are subjects of extensive medicinal chemistry research.[12]

Mechanism of Action: Competitive Antagonism at the GluN1 Glycine Site

5,7-DCKA exerts its effects by directly competing with the endogenous co-agonists, glycine and D-serine, for binding to the glycine site on the GluN1 subunit of the NMDA receptor.[8][9][11] This is a competitive and reversible interaction.

Key Mechanistic Points:

-

High Affinity: 5,7-DCKA binds to the strychnine-insensitive glycine site with high affinity. Reported binding constants vary slightly depending on the assay conditions, with a Ki of approximately 79 nM versus [³H]-glycine and a KB of 65 nM.[9][13]

-

Structural Impact: Crystallographic studies of the GluN1 ligand-binding domain have shown that when an agonist like glycine binds, the "clamshell" structure of the domain adopts a closed conformation, which is a necessary step for channel activation. In contrast, when the antagonist 5,7-DCKA is bound, the clamshell is stabilized in an open conformation, preventing the conformational changes required for the ion channel to open.[3]

-

Reversibility: The antagonistic effects of 5,7-DCKA can be surmounted by increasing the concentration of a glycine site agonist, such as glycine or D-serine.[13] This is a hallmark of competitive antagonism.

-

Functional Consequences: By preventing co-agonist binding, 5,7-DCKA non-competitively antagonizes NMDA receptor-mediated responses to glutamate. This leads to the inhibition of downstream events such as Ca²⁺ influx, cGMP accumulation, and neurotransmitter release.[13]

Caption: Mechanism of 5,7-DCKA competitive antagonism at the NMDA receptor.

Pharmacological Characterization and Data

5,7-DCKA has been extensively characterized in a variety of experimental systems, demonstrating its potent and selective antagonism.

Binding Affinity:

The affinity of a compound for its target is a critical parameter. 5,7-DCKA's affinity for the NMDA receptor glycine site has been determined using multiple techniques.

| Compound | Assay Type | Preparation | Radioligand | Kᵢ / Kₑ / Kₔ (nM) | Reference |

| 5,7-DCKA | Radioligand Binding | Rat Brain Membranes | [³H]glycine | 79 (Kᵢ) | [13] |

| 5,7-DCKA | Radioligand Binding | Rat Brain Membranes | [³H]5,7-DCKA | 69 (Kₔ) | [14] |

| 5,7-DCKA | Electrophysiology (Schild) | Xenopus Oocytes | - | 65 (Kₑ) | [9] |

| 7-CKA | Electrophysiology (Schild) | Xenopus Oocytes | - | 500-1000 (Kₑ) | [9] |

| Glycine | Radioligand Binding | Rat Brain Membranes | [³H]glycine | 100-200 (Kₔ) | [13] |

| D-Serine | Radioligand Binding | Rat Brain Membranes | [³H]glycine | ~150 (Kᵢ) | [13] |

Functional Antagonism:

-

In Vitro Electrophysiology: In voltage-clamped Xenopus oocytes expressing rat brain mRNA, 5,7-DCKA competitively blocks ionic currents evoked by NMDA and glycine.[9] It is significantly more potent and selective than its predecessor, 7-chlorokynurenic acid (7-CKA).[9]

-

Neuronal Cultures: In primary cultures of rat cortical neurons, micromolar concentrations of 5,7-DCKA inhibit NMDA-stimulated increases in intracellular calcium.[13] It also protects these neurons from NMDA-induced excitotoxicity.[9][10]

-

Brain Slices: 5,7-DCKA has been shown to block long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices, demonstrating its ability to inhibit synaptically-mediated NMDA receptor activation.[13]

-

In Vivo Effects: When administered directly into the brain, 5,7-DCKA is a potent anticonvulsant in mice.[13] It also exhibits anxiolytic-like properties in behavioral tests.[10]

Key Experimental Protocols

The following protocols are foundational for characterizing compounds like 5,7-DCKA. They are presented as self-validating systems, with built-in controls and clear endpoints.

Radioligand Binding Assay: Quantifying Affinity

This protocol determines the affinity of 5,7-DCKA for the glycine binding site by measuring its ability to displace a radiolabeled ligand.

Principle: A fixed concentration of a radioligand (e.g., [³H]glycine) is incubated with a preparation of brain membranes containing NMDA receptors. Increasing concentrations of the unlabeled test compound (5,7-DCKA) are added, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. The IC₅₀ is then used to calculate the inhibitory constant (Kᵢ).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspension and centrifugation three times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Incubation:

-

In a 96-well plate, combine:

-

100 µL of membrane suspension (50-100 µg protein).

-

50 µL of [³H]glycine (final concentration ~5-10 nM).

-

50 µL of either assay buffer (for total binding), a saturating concentration of unlabeled glycine (1 mM, for non-specific binding), or varying concentrations of 5,7-DCKA.

-

-

Incubate at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing three times with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 5,7-DCKA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Electrophysiology: Assessing Functional Antagonism

This protocol directly measures the effect of 5,7-DCKA on NMDA receptor-mediated ion currents in individual cells.

Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a cell while recording the currents flowing across its membrane. NMDA receptors are activated by applying agonists, and the inhibitory effect of 5,7-DCKA on the resulting current is quantified.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use cultured neurons (e.g., hippocampal or cortical) or cells heterologously expressing specific NMDA receptor subtypes (e.g., HEK293 cells).

-

Place the coverslip with cells in a recording chamber on an inverted microscope and perfuse with external solution.

-

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (to occupy the co-agonist site), pH 7.4. Crucially, this solution is Mg²⁺-free to prevent voltage-dependent channel block.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA (a calcium chelator), 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block potassium channels.

-

-

Recording:

-

Fabricate a glass micropipette (resistance 3-5 MΩ) and fill it with the internal solution.

-

Under visual guidance, approach a cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording.

-

Using a fast perfusion system, apply a solution containing 100 µM NMDA + 10 µM glycine to elicit an inward current.

-

After washout, perfuse the cell with the external solution containing a specific concentration of 5,7-DCKA for 1-2 minutes.

-

Co-apply NMDA/glycine in the continued presence of 5,7-DCKA and record the inhibited current.

-

Repeat for a range of 5,7-DCKA concentrations to generate a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of 5,7-DCKA to determine the IC₅₀.

-

Caption: Workflow for whole-cell patch-clamp analysis of 5,7-DCKA.

In Vivo Microdialysis: Probing Neurotransmitter Dynamics

This protocol allows for the study of 5,7-DCKA's effects on neurotransmitter levels in the brain of a freely moving animal.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., the hippocampus or striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and molecules from the brain's extracellular fluid diffuse across the membrane into the dialysate. The collected dialysate is then analyzed for neurotransmitter content. 5,7-DCKA can be administered systemically or locally through the probe (reverse dialysis).

Step-by-Step Methodology:

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe (e.g., 10-20 kDa MWCO) through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[15]

-

Allow the system to equilibrate for at least one hour.

-

Collect baseline dialysate samples every 20 minutes.

-

-

Drug Administration and Sampling:

-

Administer 5,7-DCKA (e.g., via intraperitoneal injection) or switch to an aCSF solution containing 5,7-DCKA for reverse dialysis.

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

Neurochemical Analysis:

-

Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time to visualize the effect of 5,7-DCKA.

-

Caption: Workflow for in vivo microdialysis to study the effects of 5,7-DCKA.

Conclusion and Future Directions

5,7-Dichlorokynurenic acid is an indispensable tool in the field of neuroscience. Its high potency and selectivity as a competitive antagonist at the NMDA receptor glycine site allow for the precise dissection of NMDA receptor function in a multitude of physiological and pathological processes.[18] The experimental protocols detailed in this guide provide a robust framework for its characterization and application.

Future research will likely continue to use 5,7-DCKA to explore the nuanced roles of different NMDA receptor subtypes in neurological disorders. While its poor blood-brain barrier penetration limits its direct therapeutic use, it serves as a critical benchmark and structural template for the design of novel, brain-penetrant glycine site modulators with improved therapeutic profiles.[12] The continued application of 5,7-DCKA in both basic and translational research will undoubtedly yield further insights into the complex world of glutamatergic signaling.

References

-

Baron, B. M., Harrison, B. L., Miller, F. P., McDonald, I. A., Salituro, F. G., Schmidt, C. J., ... & Palfreyman, M. G. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular pharmacology, 38(4), 554–561. [Link]

-

Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). Subtype-specific agonists for NMDA receptor glycine binding sites. Neuropharmacology, 85, 289-297. [Link]

-

Yao, Y., & Mayer, M. L. (2006). Conformational analysis of NMDA receptor GluN1, GluN2, and GluN3 ligand-binding domains reveals subtype-specific characteristics. Structure, 14(9), 1399-1409. [Link]

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

-

Baron, B. M., Siegel, B. W., Slone, A. L., Harrison, B. L., Palfreyman, M. G., & Miller, F. P. (1991). [3H]5,7-dichlorokynurenic acid, a novel radioligand, labels NMDA receptor-associated glycine binding sites. European journal of pharmacology, 206(2), 149–154. [Link]

-

Kussius, C. L., & Popescu, G. K. (2010). Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications. Journal of visualized experiments : JoVE, (46), 2263. [Link]

-

Zhu, S., & Paoletti, P. (2023). Structural insights into NMDA receptor pharmacology. Biochemical Society transactions, 51(4), 1435-1447. [Link]

-

Chou, C. C., Kvist, T., Hansen, K. B., & Pøhlsgaard, J. (2021). Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists. The Journal of general physiology, 153(5), e202012782. [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the neurosciences, 20(2), 127–143. [Link]

-

Hansen, K. B., & Traynelis, S. F. (2011). Structure, function, and allosteric modulation of NMDA receptors. Journal of molecular biology, 409(1), 1-28. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 27, 2026, from [Link]

-

McNamara, D., Smith, E. C., Calligaro, D. O., O'Malley, P. J., & Marriott, J. G. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience letters, 120(1), 17–20. [Link]

-

Antec Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). Retrieved January 27, 2026, from [Link]

-

Hansen, K. B., Tajima, N., Risgaard, R., Perszyk, R. E., Jørgensen, L., Vance, K. M., ... & Traynelis, S. F. (2017). Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site. Journal of Biological Chemistry, 292(18), 7545-7557. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

-

ResearchGate. (n.d.). Whole-Cell Patch-Clamp Recording. Retrieved January 27, 2026, from [Link]

-

Vyklický, L., Korínek, M., Smejkalová, T., Balík, A., & Krausová, B. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 63(Suppl 1), S191–S203. [Link]

-

Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. [Link]

-

The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved January 27, 2026, from [Link]

-

Clark, B. A., & Farrant, M. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience, 14, 937443. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 27, 2026, from [Link]

-

Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58221. [Link]

-

F D, P., & M S, S. (2020). Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. International journal of molecular sciences, 21(17), 6331. [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved January 27, 2026, from [Link]

-

Di Capua, A., Stasi, M. A., Pinnen, F., Cacciatore, I., & Sozio, P. (2013). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. European journal of medicinal chemistry, 64, 465–471. [Link]

-

Chen, P. H., Lee, Y. C., Chen, C. H., Chen, C. L., Chen, Y. L., Hsieh, H. P., ... & Chen, C. T. (2021). Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. Journal of medicinal chemistry, 64(14), 10185–10204. [Link]

-

Lempart, J., Kutil, Z., Gucka, A. T., Baranova, P., Mikesova, J., Valaskova, L., ... & Janata, J. (2023). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. International Journal of Molecular Sciences, 24(13), 10996. [Link]

Sources

- 1. rupress.org [rupress.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DCKA | antagonist of the NMDA receptor | CAS# 131123-76-7 | InvivoChem [invivochem.com]

- 9. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of NMDA Receptor Glycine Site Antagonists

This guide provides a comprehensive technical overview of the in vivo pharmacology of N-methyl-D-aspartate (NMDA) receptor glycine site antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the study of CNS therapeutics. We will delve into the core mechanisms, preclinical evaluation methodologies, and the translational challenges of this important class of compounds.

Foundational Principles: The NMDA Receptor Glycine Co-agonist Site

The NMDA receptor, a critical component of excitatory neurotransmission in the mammalian central nervous system, is unique in its requirement for dual agonists for activation.[1] In addition to the principal neurotransmitter glutamate, the binding of a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit is an absolute prerequisite for channel opening.[1][2] This co-agonist requirement presents a nuanced target for therapeutic intervention. By antagonizing the glycine site, it is possible to modulate NMDA receptor activity, offering a potentially more subtle and safer approach compared to directly blocking the glutamate binding site or the ion channel pore.[3][4] This strategy is rooted in the hypothesis that reducing, but not eliminating, NMDA receptor function can mitigate excitotoxicity while preserving essential physiological roles.[4]

Over-activation of NMDA receptors is a key mechanism in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3] The excessive influx of Ca2+ through the NMDA receptor ion channel triggers a cascade of neurotoxic events, leading to neuronal death.[5] Glycine site antagonists are designed to dampen this excitotoxic cascade.

In Vivo Pharmacological Profile: A Multi-faceted Evaluation

The in vivo characterization of NMDA receptor glycine site antagonists requires a comprehensive battery of preclinical models to assess their therapeutic potential and potential liabilities.

Neuroprotective Efficacy in Models of Cerebral Ischemia

A primary therapeutic target for glycine site antagonists has been acute ischemic stroke.[6] The rationale is to reduce the excitotoxic damage that occurs in the ischemic penumbra.

Caption: Workflow for evaluating neuroprotective effects in rodent stroke models.

-

Animal Preparation: Anesthetize a male Fisher 344 rat with isoflurane. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Introduce a 4-0 nylon monofilament with a rounded tip into the ICA via an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

-

Drug Administration: Administer the glycine site antagonist (e.g., ACEA-1021) or vehicle at the desired time point (e.g., 5 minutes post-occlusion via intravenous injection, followed by subcutaneous injections at 1 and 4 hours).[7]

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including hydration and analgesia.

-

Neurological Assessment: At 24 hours post-occlusion, assess neurological deficits using a standardized scoring system (e.g., rope suspension procedure).[7]

-

Infarct Volume Determination:

-

Euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.

-